Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the empirical formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research .
Preparation Methods
The synthesis of tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure the desired stereochemistry of the final product.
Chemical Reactions Analysis
Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and carbonyl groups on the bicyclic scaffold.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of tropane alkaloids . In biology and medicine, it is studied for its potential pharmacological properties, including its effects on the central nervous system . Industrial applications include its use in the synthesis of various organic compounds and as a precursor for the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound’s effects are primarily mediated through its interaction with neurotransmitter receptors in the central nervous system, leading to changes in neurotransmitter release and signaling . This interaction can result in various pharmacological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is unique compared to other similar compounds due to its specific stereochemistry and functional groups. Similar compounds include tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, 8-propyl-8-azabicyclo[3.2.1]octan-3-ol, and (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and stereochemistry, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-8(13)10(15)9(14)6-7/h7-8,10,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQJBDKWKIIQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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